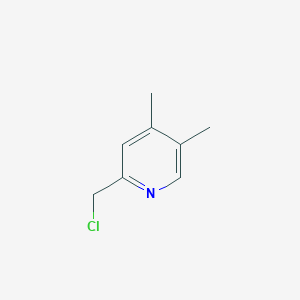
2-(Chloromethyl)-4,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4,5-dimethylpyridine is a heterocyclic organic compound with a pyridine ring substituted with chloromethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-4,5-dimethylpyridine can be synthesized through several methods. One common approach involves the chloromethylation of 4,5-dimethylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as thiols, amines, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, imidazole-2-thione, and pyrimidine-2-thiol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include methylsulphinyl derivatives and other substituted pyridines.
Oxidation Reactions: Products may include pyridine N-oxides and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4,5-dimethylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The dimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have similar structures but differ in the substitution pattern on the pyridine ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness
2-(Chloromethyl)-4,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and dimethyl groups allows for versatile modifications and applications in various fields .
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-4,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
MLEVKKRVHQOTHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


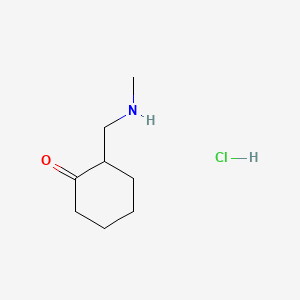
![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)

![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
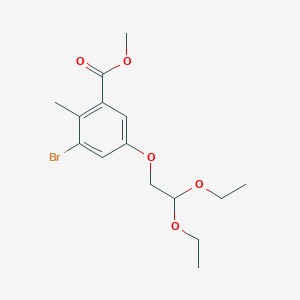
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
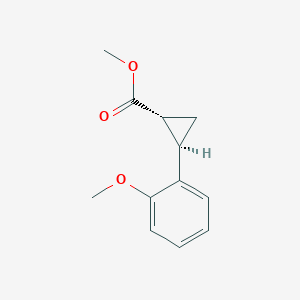
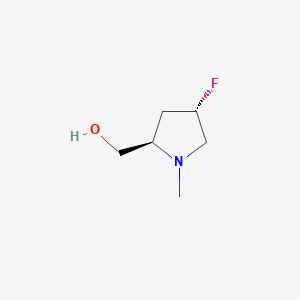
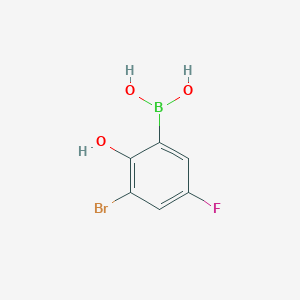
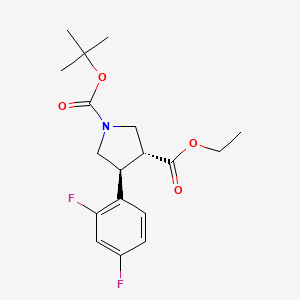
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)

![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)
